![molecular formula C20H18N2O7 B5221586 N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5221586.png)
N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNPA and is a derivative of the natural product coumarin.
Mechanism of Action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various physiological processes. MNPA has been found to inhibit cholinesterases by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is believed to be responsible for the compound's cognitive-enhancing effects.
Biochemical and Physiological Effects:
MNPA has been found to have a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which is believed to be responsible for its neuroprotective effects. MNPA has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of cholinesterases, which makes it a useful tool for studying the role of these enzymes in various physiological processes. MNPA is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
One limitation of MNPA is that it has not been extensively studied in vivo, which makes it difficult to determine its potential therapeutic applications. Additionally, MNPA has not been extensively studied for its potential toxicity, which is an important consideration for any potential therapeutic agent.
Future Directions
There are several potential future directions for the study of MNPA. One area of interest is the development of MNPA-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. MNPA has also been found to exhibit potent antitumor activity, which makes it a potential candidate for the development of anticancer drugs.
Another potential future direction is the study of the mechanism of action of MNPA. Further research is needed to fully understand how MNPA interacts with key enzymes and the physiological processes involved.
Conclusion:
In conclusion, MNPA is a highly potent and selective inhibitor of cholinesterases that has potential applications in scientific research and drug discovery. While there are limitations to its use, such as a lack of in vivo data and potential toxicity concerns, MNPA has several advantages for use in lab experiments. Further research is needed to fully understand the potential therapeutic applications of MNPA and its mechanism of action.
Synthesis Methods
MNPA can be synthesized using a multistep process that involves the reaction of 4-methylumbelliferone with 2-nitroanisole in the presence of a base to form the intermediate 4-methyl-7-nitrocoumarin. The intermediate is then reacted with 3-bromo-1-propanol in the presence of a base to form MNPA.
Scientific Research Applications
MNPA has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. MNPA has also been found to exhibit potent antitumor activity against a range of cancer cell lines.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-11-8-19(23)29-17-10-14(5-6-15(11)17)28-12(2)20(24)21-16-7-4-13(22(25)26)9-18(16)27-3/h4-10,12H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMAIMHHMHSYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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